molecular formula C24H37LiN7O19P3S B12057354 Acetyl-1,2 Coenzyme A-13c2 (Lithium)

Acetyl-1,2 Coenzyme A-13c2 (Lithium)

Cat. No.: B12057354
M. Wt: 862.5 g/mol
InChI Key: XZBFXZRVMJPNCZ-VLZOZIQLSA-M
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Description

Acetyl-1,2 Coenzyme A-13C₂ (Lithium) is a stable isotope-labeled derivative of acetyl coenzyme A (Acetyl-CoA), a central metabolite in lipid synthesis, energy production, and post-translational modifications. The compound is specifically labeled with two carbon-13 (¹³C) isotopes at the acetyl moiety (positions 1 and 2), enhancing its utility in metabolic flux analysis and tracer studies using nuclear magnetic resonance (NMR) or mass spectrometry (MS) .

Properties

Molecular Formula

C24H37LiN7O19P3S

Molecular Weight

862.5 g/mol

IUPAC Name

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxo(1,2,3-13C3)propanoate

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,18(37)21(38)27-4-3-12(32)26-5-6-54-14(35)7-13(33)34)8-47-53(44,45)50-51(39,40)11-46-23-17(49-52(41,42)43)16(36)22(48-23)31-10-30-15-19(25)28-9-29-20(15)31;/h9-10,16-18,22-23,36-37H,3-8,11H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,39,40)(H,44,45)(H2,25,28,29)(H2,41,42,43);/q;+1/p-1/t16-,17+,18+,22-,23+;/m1./s1/i7+1,13+1,14+1;

InChI Key

XZBFXZRVMJPNCZ-VLZOZIQLSA-M

Isomeric SMILES

[Li+].CC(C)(COP(=O)(O)OP(=O)(CO[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H](C(=O)NCCC(=O)NCCS[13C](=O)[13CH2][13C](=O)[O-])O

Canonical SMILES

[Li+].CC(C)(COP(=O)(O)OP(=O)(COC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is synthesized through the incorporation of carbon-13 labeled acetyl groups into the coenzyme A molecule. The process involves the following steps:

    Synthesis of Carbon-13 Labeled Acetyl Group: The carbon-13 labeled acetyl group is prepared using carbon-13 enriched precursors.

    Coupling with Coenzyme A: The labeled acetyl group is then coupled with coenzyme A through enzymatic or chemical methods. This step requires precise control of reaction conditions to ensure the incorporation of the labeled acetyl group.

    Formation of Lithium Salt: The final product is converted into its lithium salt form to enhance stability and solubility

Industrial Production Methods

Industrial production of Acetyl-1,2 Coenzyme A-13c2 (Lithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium) include acetylated proteins, nucleic acids, and other biomolecules. These products are used to study various biochemical processes and metabolic pathways .

Scientific Research Applications

Acetyl-1,2 Coenzyme A-13c2 (Lithium) has a wide range of applications in scientific research, including:

Mechanism of Action

Acetyl-1,2 Coenzyme A-13c2 (Lithium) exerts its effects by acting as an acetyl donor in biochemical reactions. The acetyl group is transferred to target molecules, such as proteins and nucleic acids, through the action of acetyltransferase enzymes. This acetylation process plays a crucial role in regulating gene expression, protein function, and metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the fate of the acetyl group and study its role in various biochemical processes .

Comparison with Similar Compounds

Key Characteristics:

  • Empirical Formula : ¹³C₂C₂₁H₃₈N₇O₁₇P₃S · xLi⁺
  • Isotopic Enrichment : ≥99 atom% ¹³C (acetyl group), ensuring minimal natural abundance interference in isotopic tracing .
  • Purity : ≥95% (chemical purity), critical for reproducibility in enzymatic assays .
  • Applications : Used in studies of acetyltransferase activity, fatty acid metabolism, and histone acetylation mechanisms .

Comparison with Similar Compounds

Malonyl-13C₃ Coenzyme A Lithium Salt

Malonyl-CoA is a key intermediate in fatty acid biosynthesis, extending acyl chains during elongation. The ¹³C₃-labeled variant shares structural and functional similarities with Acetyl-1,2 Coenzyme A-13C₂ (Lithium) but differs in metabolic roles and isotopic labeling patterns.

Parameter Acetyl-1,2 CoA-13C₂ (Li) Malonyl-13C₃ CoA (Li)
Empirical Formula ¹³C₂C₂₁H₃₈N₇O₁₇P₃S · xLi⁺ ¹³C₃C₂₁H₃₈N₇O₁₉P₃S · xLi⁺
Isotopic Labeling ¹³C at acetyl positions 1 and 2 ¹³C at all three malonyl carbons
Primary Metabolic Role Substrate for acetylation reactions Substrate for fatty acid elongation
Purity ≥95% (CP) ≥95% (CP)
Key Applications Tracer studies in glycolysis/TCA Fatty acid synthesis and elongation
Reference

Unlabeled Acetyl Coenzyme A (Li Salt)

Unlabeled Acetyl-CoA serves as the baseline for isotopic studies. While functionally identical to its labeled counterpart, it lacks the ¹³C isotopes, making it unsuitable for metabolic tracing but cost-effective for routine enzymatic assays.

Parameter Acetyl-1,2 CoA-13C₂ (Li) Unlabeled Acetyl-CoA (Li)
Isotopic Labeling ¹³C at positions 1 and 2 Natural ¹²C abundance
Purity ≥95% (CP) 85% (enzymatic activity)
Cost High (due to isotopic enrichment) Moderate
Applications Isotopic tracing, advanced MS/NMR General enzymatic assays
Reference

Role in Enzyme Kinetics Studies

Crystalline acetyl-CoA synthetase (ACS), which catalyzes Acetyl-CoA formation from acetate, ATP, and CoA, has been studied using labeled Acetyl-CoA to track reaction mechanisms. The labeled compound’s high purity (≥95%) ensures minimal interference in kinetic assays, enabling precise measurement of substrate binding and turnover rates .

Insights into Herbicide Resistance

Studies on acetyl-CoA carboxylase (ACCase) isoforms in Lolium multiflorum revealed differential herbicide sensitivity. For example, diclofop-resistant biotypes show altered ACCase I sensitivity, highlighting the enzyme's regulatory role in lipid metabolism .

Metabolic Flux Analysis

The ¹³C-labeled acetyl group enables precise tracking of carbon flow in central metabolic pathways. For instance, in cancer cell studies, this compound has been used to map glucose-derived acetyl-CoA utilization in histone acetylation, revealing metabolic reprogramming in malignancies .

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